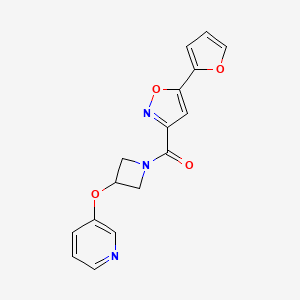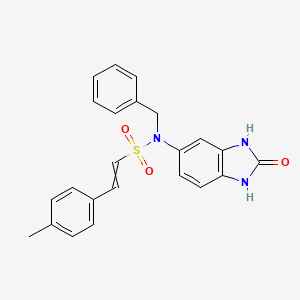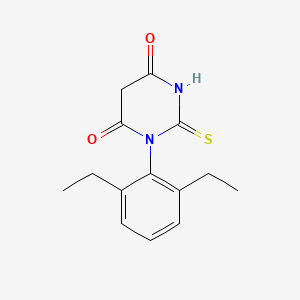![molecular formula C18H22N6O B2476433 2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380034-35-3](/img/structure/B2476433.png)
2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrrolo[2,1-c][1,2,4]triazole ring, a piperidine ring, and a pyridine ring . These types of compounds are often found in pharmaceuticals and bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The pyrrolo[2,1-c][1,2,4]triazole ring, in particular, is a nitrogen-containing heterocyclic compound that is often found in bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds, such as pyrrolopyrazine derivatives, have been shown to undergo reactions like electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate are solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques: The compound has been synthesized through various multi-step processes, including etherification, hydrazonation, cyclization, and reduction. These processes are crucial in the structural formation and stability of the compound (Zhang et al., 2019).
- Structural Determination: Advanced techniques like single crystal X-ray diffraction are employed to determine the structure of related compounds. This involves understanding the spatial arrangement of atoms and the bonding within the molecule. The molecular structure, bond lengths, valency angles, and hydrogen bonding of the compounds have been meticulously studied and discussed (Moustafa & Girgis, 2007).
Chemical Reactivity and Stability
- Theoretical Studies: The molecular structures of related compounds have been analyzed using Density Functional Theory (DFT) calculations. These studies are significant in predicting the stability of the hydrazone tautomers and provide insights into the chemical behavior of the compounds (Zhang et al., 2019).
- Chemical Transformations: The compound and its derivatives undergo various chemical transformations, including reactions with nucleophilic reagents. These reactions lead to the formation of a variety of heterocyclic systems, showcasing the compound's chemical versatility and reactivity (Ibrahim & El-Gohary, 2016).
Applications in Inhibitor Development
- Inhibitor Properties: Related compounds have shown inhibitory properties against specific enzymes or biological processes. For instance, a derivative, FYX-051, is a potent inhibitor of xanthine oxidoreductase, showcasing the potential of these compounds in developing clinical treatments for diseases like hyperuricemia (Matsumoto et al., 2011).
Potential Antimicrobial Activity
- Antimicrobial Evaluation: Certain derivatives have been synthesized and evaluated for their antimicrobial activity against various microorganisms. This evaluation is crucial in determining the potential therapeutic applications of these compounds (Suresh, Lavanya & Rao, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c19-10-14-5-6-20-18(9-14)25-13-15-3-1-7-23(11-15)12-17-22-21-16-4-2-8-24(16)17/h5-6,9,15H,1-4,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDBUIMLXVXVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C3N2CCC3)COC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2476353.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2476355.png)
![2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate](/img/structure/B2476358.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2476359.png)

![2-[4-(propan-2-ylsulfanyl)phenyl]-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2476363.png)

![2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2476367.png)
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine](/img/structure/B2476368.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2476371.png)
![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)
